3-(2,3-Dichlorophenoxy)azetidine hydrochloride

Description

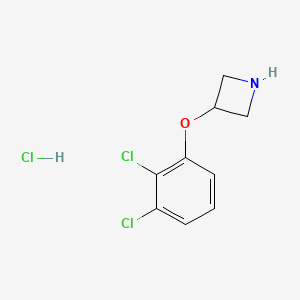

Chemical Structure: The compound 3-(2,3-Dichlorophenoxy)azetidine hydrochloride consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a 2,3-dichlorophenoxy group. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications.

Properties

IUPAC Name |

3-(2,3-dichlorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO.ClH/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAWKYQYYHWJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C(=CC=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955539-70-4 | |

| Record name | 3-(2,3-dichlorophenoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride typically involves the reaction of 2,3-dichlorophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the azetidine ring. The reaction mixture is then acidified to produce the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound's identity and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dichlorophenoxy)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used to substitute the chlorine atoms.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted azetidines.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride are not available within the provided search results, the available literature does offer some insight into its potential applications and related compounds.

Scientific Research Applications

3-(2,3-Dichlorophenoxy)azetidine is available for purchase as a chemical compound from multiple suppliers .

Azetidines as Histamine H3 Receptor Antagonists:

A patent application discusses azetidines and cyclobutanes as histamine H3 receptor antagonists for treating diseases related to H3 receptors . These diseases include:

- Cognitive disorders such as Alzheimer's disease, Parkinson's disease, Attention Deficit and Hyperactivity Disorder, Schizophrenia, Foetal Alcohol Syndrome, Mild Cognitive Impairment, Age-related Memory Dysfunction, and Down Syndrome .

- Sleep disorders like hypersomnia and narcolepsy .

- Energy homeostasis disorders such as obesity .

The patent aims to provide a new class of compounds as Histamine H3 receptor antagonists with improved activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and reduced side effects .

Azetidinone Derivatives in Cancer Treatment:

Research indicates that azetidin-based resveratrol derivatives may be potential tools for treating human breast cancer . Resveratrol, a natural plant polyphenol, has gained interest as a non-toxic agent capable of inducing tumor cell death in various cancer types . Scientists have synthesized a series of 3-chloro-azetidin-2-one derivatives to improve bioavailability and anticancer activity .

Synthesis of 3-Hydroxy-Azetidine Hydrochloride:

3-hydroxy-azetidine hydrochloride is a valuable medical intermediate . A method for synthesizing this compound involves using epichlorohydrin and benzylamine, followed by ring closure and removal of benzyl groups . The synthesis method aims for a shorter production period, high yield, and low energy consumption . The process includes dissolving the intermediate in methanol, adding HCl solution, hydrogenating with palladium carbon, and filtering to obtain the final product .

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenoxy)azetidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties :

- Pricing : Available in quantities ranging from 100 mg (€96.00) to 25 g (€2,576.00), reflecting its use in specialized research .

Comparison with Similar Compounds

Structural Analogues of Azetidine Derivatives

Below is a comparative analysis of key analogues:

Structural Insights :

- Ring Modifications : Fluorinated azetidines (e.g., 3-Fluoroazetidine) exhibit improved pharmacokinetic profiles due to fluorine’s small size and high electronegativity . In contrast, dichloro-substituted derivatives may prioritize stability over metabolic clearance.

Biological Activity

3-(2,3-Dichlorophenoxy)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring substituted with a dichlorophenoxy group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit the growth of cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Note: Values are indicative based on preliminary studies and may vary with different experimental conditions.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of several cancer cell lines.

Case Studies

- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, this compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments.

- Study on Lung Cancer Cells : The compound was tested against A549 lung cancer cells, where it demonstrated an IC50 value of 12 µM, suggesting a potential role as a therapeutic agent in lung cancer treatment.

Table 2: Anticancer Activity

The proposed mechanism of action for this compound involves:

- Interaction with Cellular Targets : The dichlorophenoxy group may enhance lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.

- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the azetidine ring structure and substituent positions. For example, the dichlorophenoxy group’s aromatic protons and carbons can be identified via coupling patterns and chemical shifts .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (e.g., 254 nm). A retention time comparison with standards ensures consistency .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with chlorine atoms .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Answer:

- Reaction Conditions: Use a Buchwald-Hartwig coupling for aryl ether formation, optimizing temperature (e.g., 80–100°C) and catalysts like Pd(OAc)/Xantphos .

- Purification: Recrystallize the hydrochloride salt from a mixture of ethanol and diethyl ether to remove unreacted dichlorophenol or azetidine precursors .

- Yield Tracking: Monitor intermediates via thin-layer chromatography (TLC) and quantify yields at each step to identify bottlenecks .

Q. What factors influence the solubility and stability of this compound in experimental settings?

Answer:

- Solubility: While direct data is limited, structurally related azetidine hydrochlorides (e.g., clorgyline HCl) show low aqueous solubility (8.7 µg/mL). Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants .

- Stability: Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the azetidine ring. Avoid prolonged exposure to light due to the dichlorophenoxy group’s UV sensitivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position) affect the biological activity of azetidine hydrochloride derivatives?

Answer:

-

Structure-Activity Relationship (SAR): Compare 2,3-dichloro (target compound) with 3,4-dichloro (clorgyline HCl) and 4-chloro () analogs. For example:

Substituent Position Biological Target (e.g., MAO Inhibition) Solubility (µg/mL) 2,3-Dichloro Under investigation Not reported 3,4-Dichloro MAO-A inhibitor (IC = 0.1 µM) 8.7 4-Chloro Unreported Not available -

Mechanistic Insights: Use molecular docking to predict binding affinities to enzymes like MAO-A or melanogenesis-related kinases (e.g., ERK, GSK3β) .

Q. How can researchers resolve contradictions in reported biological activities of azetidine derivatives?

Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., B16F10 melanoma cells for melanogenesis assays) and control compounds (e.g., KHG26792 in ).

- Data Validation: Cross-check results with orthogonal methods (e.g., Western blot for ERK phosphorylation and tyrosinase activity assays) .

- Meta-Analysis: Compile data from structurally similar compounds (e.g., 3-hydroxyazetidine HCl in ) to identify trends in substituent-driven activity .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the azetidine C–N bond and aryl ether linkage to predict stability under acidic/basic conditions .

- Reaction Pathway Modeling: Simulate nucleophilic aromatic substitution (SNAr) or ring-opening reactions using software like Gaussian or ORCA .

Methodological Notes

- Data Sources: Prioritize peer-reviewed journals (e.g., Journal of Neural Transmission in ) over vendor-provided data.

- Safety Protocols: Follow GHS guidelines for handling chlorinated compounds, including waste segregation and emergency response plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.